molecular formula C8H14ClF2N3 B3014320 N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride CAS No. 1431964-17-8

N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride

Cat. No. B3014320
CAS RN: 1431964-17-8
M. Wt: 225.67
InChI Key: MSZBOQVXSQLTKM-UHFFFAOYSA-N
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Description

“N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, characterized by a 5-membered ring structure made up of two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride” was not found in the retrieved papers.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including compounds similar to MFCD25371259, have been studied for their potential in treating tropical diseases such as leishmaniasis and malaria . These compounds have shown promising results in inhibiting the growth of Leishmania species and suppressing Plasmodium berghei infections in mice models. The molecular docking studies of these compounds reveal strong binding affinities to the active sites of target proteins, suggesting their potential as effective pharmacophores for antileishmanial and antimalarial agents.

Molecular Docking and Simulation Studies

The pyrazole core of MFCD25371259 makes it a suitable candidate for molecular docking studies . These studies help in understanding the interaction between the compound and various biological targets, providing insights into the compound’s mechanism of action. The lower binding free energy observed in such studies indicates a strong potential for high-affinity binding to target sites, which is crucial for the development of new drugs.

Synthesis of Biologically Active Compounds

Compounds with a pyrazole moiety, like MFCD25371259, are used as reagents in the synthesis of various biologically active compounds . These include inhibitors for a range of enzymes and receptors, which are essential in the development of new treatments for diseases. The versatility of the pyrazole ring allows for the creation of compounds with diverse biological activities.

Development of New Pharmacophores

The structure of MFCD25371259 provides a framework for the development of new pharmacophores . Pharmacophores are parts of a molecular structure that are responsible for a drug’s biological activity. By modifying the pyrazole core, researchers can create new compounds with potential therapeutic effects against various diseases.

Therapeutic Potential in Various Diseases

Pyrazole derivatives exhibit a broad range of therapeutic potentials. They have been associated with antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . This suggests that MFCD25371259 could be explored for its efficacy in these various medical applications.

Future Directions

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .

properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,2-difluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N3.ClH/c1-6-7(5-13(2)12-6)3-11-4-8(9)10;/h5,8,11H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZBOQVXSQLTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNCC(F)F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine hydrochloride

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